

Application Notes and Protocols for Isoviolanthin Extraction from *Dendrobium officinale* Leaves

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Compound of Interest

Compound Name: *Isoviolanthin*

Cat. No.: B1494805

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Abstract

This document provides a detailed protocol for the extraction and quantification of **isoviolanthin**, a bioactive flavonoid glycoside, from the leaves of *Dendrobium officinale*. The protocol outlines a reflux extraction method using aqueous ethanol, followed by purification and quantification using High-Performance Liquid Chromatography (HPLC). Optimized extraction parameters and expected yields are presented in tabular format for clarity. Furthermore, a diagram of the experimental workflow is provided, along with an illustration of the signaling pathways influenced by **isoviolanthin**, to support further research and drug development applications.

Introduction

Dendrobium officinale, a valued herb in traditional medicine, is a rich source of various bioactive compounds, including polysaccharides, alkaloids, and flavonoids.[1] The leaves of this plant, often considered a byproduct, are a significant source of flavonoids, with **isoviolanthin** being a key constituent.[1][2] **Isoviolanthin** has garnered scientific interest for its potential therapeutic properties, including its ability to reverse epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma cells by modulating the TGF- β /Smad and PI3K/Akt/mTOR signaling pathways.[3][4] This document presents a comprehensive protocol for the efficient

extraction and analysis of **isoviolanthin** from *Dendrobium officinale* leaves, aimed at facilitating further pharmacological investigation and drug discovery.

Experimental Protocols

Materials and Equipment

- Dried *Dendrobium officinale* leaf powder
- Ethanol (analytical grade)
- Petroleum ether (60-90 °C)
- Ethyl acetate
- n-Butanol
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (HPLC grade)
- **Isoviolanthin** standard (analytical standard)
- Reflux extraction apparatus
- Rotary evaporator
- Separatory funnel
- Column chromatography setup (Silica gel or other appropriate stationary phase)
- High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
- Analytical balance
- Filtration apparatus (gauze and 0.45 µm membrane filters)

Extraction of Crude Isoviolanthin

This protocol is adapted from established methods for flavonoid extraction from *Dendrobium officinale* leaves.

- Preparation of Plant Material: Dry the leaves of *Dendrobium officinale* at 60 °C in an oven and grind them into a fine powder.
- Reflux Extraction:
 - Accurately weigh the dried leaf powder.
 - Add 78% ethanol at a solid-to-liquid ratio of 1:50 (g/mL).
 - Perform reflux extraction for 2 hours. For a more exhaustive extraction, the process can be repeated up to six times. A common practice is to repeat the extraction three times.
- Filtration and Concentration:
 - Filter the extract through gauze to remove solid plant material.
 - Combine the filtrates from all extraction cycles.
 - Concentrate the combined filtrate using a rotary evaporator until a thick paste is obtained.

Purification of Isoviolanthin

The crude extract contains a mixture of compounds. A multi-step purification process is required to isolate **isoviolanthin**.

- Solvent Partitioning:
 - Suspend the crude extract paste in distilled water.
 - Transfer the suspension to a separatory funnel.
 - Add two volumes of petroleum ether (60-90 °C) and shake vigorously to remove non-polar compounds like chlorophyll and lipids. Allow the layers to separate and discard the upper petroleum ether layer. Repeat this step as necessary.

- Subsequently, perform liquid-liquid extraction with ethyl acetate to separate flavonoids of lower polarity.
- Finally, extract the aqueous layer with n-butanol to isolate more polar flavonoid glycosides, including **isoviolanthin**.
- Column Chromatography:
 - Concentrate the n-butanol fraction to dryness.
 - Redissolve the residue in a minimal amount of a suitable solvent (e.g., methanol).
 - Load the concentrated sample onto a pre-packed silica gel column.
 - Elute the column with a gradient of solvents, starting with a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity.
 - Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing **isoviolanthin**.
 - Combine the fractions rich in **isoviolanthin** and concentrate them to yield the purified compound.

Quantification of Isoviolanthin by HPLC

The following HPLC method can be used for the quantitative analysis of **isoviolanthin** in the extracts.

- Preparation of Standard and Sample Solutions:
 - Prepare a stock solution of **isoviolanthin** standard in methanol.
 - Create a series of standard solutions of different concentrations by diluting the stock solution.
 - Dissolve a precisely weighed amount of the dried extract or purified sample in methanol and filter through a 0.45 µm membrane filter.

- HPLC Conditions:
 - Column: C18 column (e.g., 4.6 mm x 250 mm, 5 μ m).
 - Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water is commonly used. A specific gradient can be optimized for better separation.
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 340 nm.
 - Column Temperature: 30 $^{\circ}$ C.
 - Injection Volume: 10 μ L.
- Calibration and Quantification:
 - Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. A typical regression equation for **isoviolanthin** is $y = 9.7296x + 59.31$ ($R^2 = 0.9968$), where y is the peak area and x is the concentration in mg/L.
 - Inject the sample solution and determine the peak area corresponding to **isoviolanthin**.
 - Calculate the concentration of **isoviolanthin** in the sample using the regression equation from the calibration curve.

Data Presentation

The following tables summarize quantitative data related to the extraction and content of flavonoids in *Dendrobium officinale* leaves.

Table 1: Optimized Extraction Parameters for Total Flavonoids

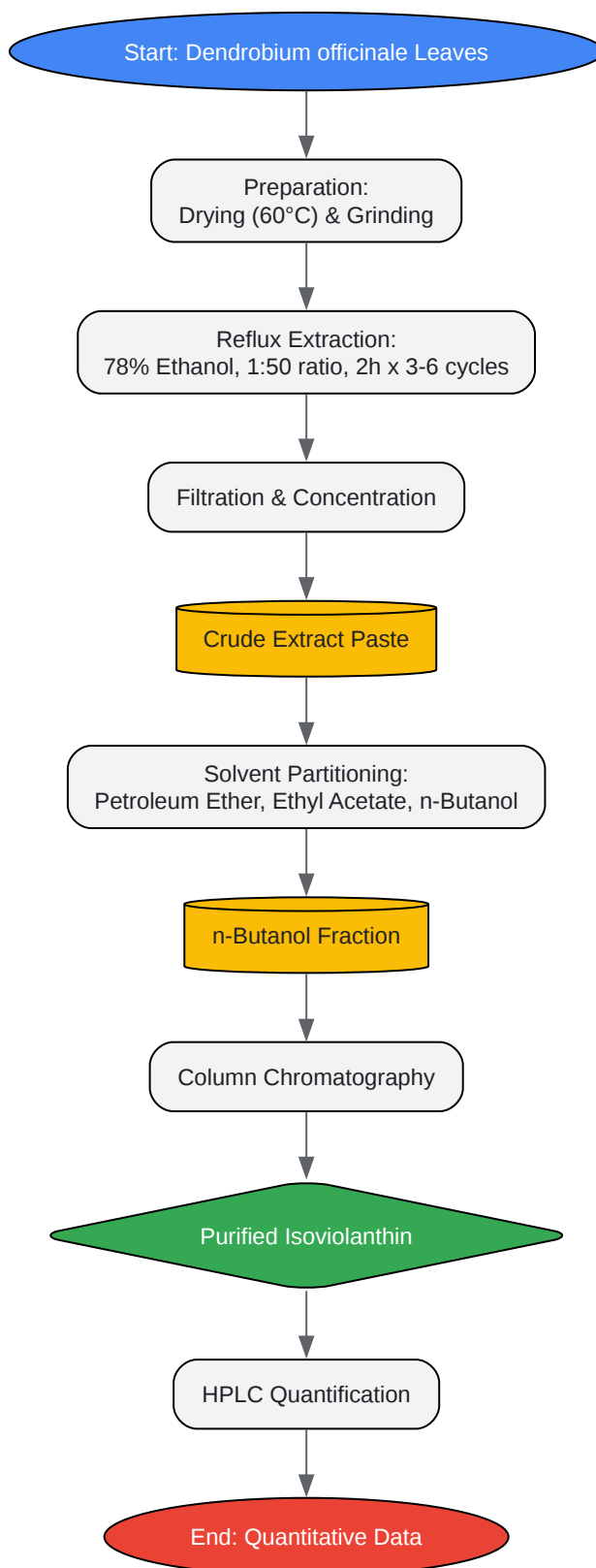
Parameter	Optimal Value	Reference
Ethanol Concentration	78%	
Solid-to-Liquid Ratio	1:50 g/mL	
Extraction Time	2 hours	
Number of Extractions	6	

Table 2: Content of Flavonoids in Dendrobium officinale Leaves

Compound	Content (mg/g dry weight)	Notes	Reference
Total Flavonoids	7.66 - 9.50	Varies based on plant source	
Total Flavonoids	Up to 35 mg per 50 mL extract	Under optimized conditions	
Isoviolanthin and other flavonoid glycosides	1.6378 - 2.0642	Varies with harvesting season	

Visualizations

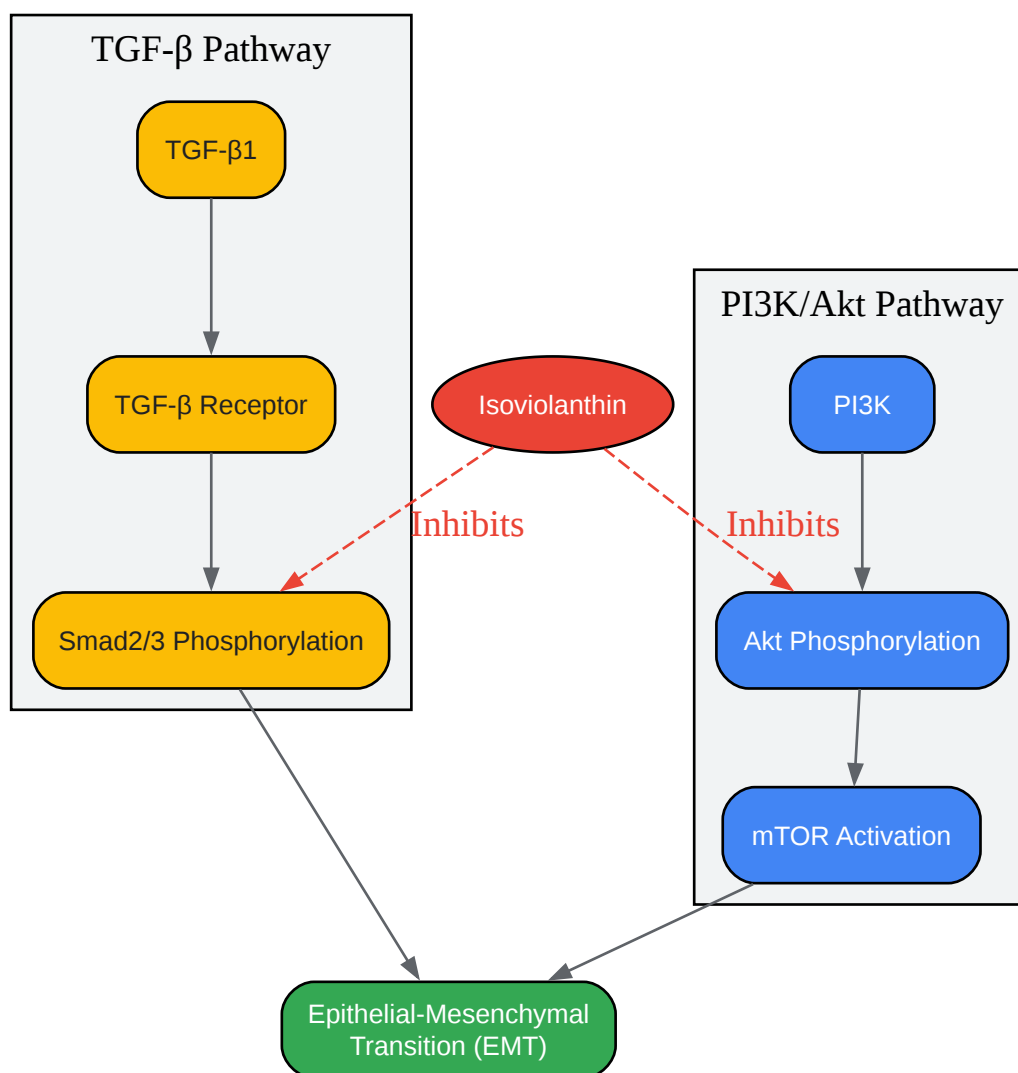
Experimental Workflow



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Caption: Workflow for **Isoviolanthin** Extraction and Quantification.

Signaling Pathways Modulated by Isoviolanthin



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Caption: **Isoviolanthin's** Inhibition of EMT-related Signaling Pathways.

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